molecular formula C12H25NO B13272676 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol

Cat. No.: B13272676
M. Wt: 199.33 g/mol
InChI Key: INPZJGCJNADLEW-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO. It is a secondary amine and an alcohol, characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 3 and 4 positions. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines

Scientific Research Applications

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol
  • 2-[(3,4-Dimethylcyclohexyl)amino]ethanol
  • 2-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol

Uniqueness

2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol is unique due to its specific combination of a cyclohexyl group with two methyl substitutions and a butanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-11(8-14)13-12-6-5-9(2)10(3)7-12/h9-14H,4-8H2,1-3H3

InChI Key

INPZJGCJNADLEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCC(C(C1)C)C

Origin of Product

United States

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